

Application Notes and Protocols for TNKS2 Homogenous AlphaLISA Assay

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Compound of Interest

Compound Name: TNKS-2-IN-1

Cat. No.: B3060514

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Introduction

Tankyrase 2 (TNKS2), also known as poly (ADP-ribose) polymerase 5B (PARP5B), is a member of the PARP family of enzymes that catalyze the post-translational modification of proteins through ADP-ribosylation.[1] TNKS2 plays a crucial role in various cellular processes, including the regulation of the Wnt signaling pathway, telomere maintenance, and DNA damage repair.[1][2] Notably, its involvement in the Wnt/ β -catenin signaling pathway, where it promotes the degradation of the negative regulator Axin, has made it an attractive target for cancer therapy, particularly in colorectal cancers where this pathway is often hyperactivated.[1][2][3] The development of specific TNKS2 inhibitors is a promising strategy for anti-cancer drug discovery.[1]

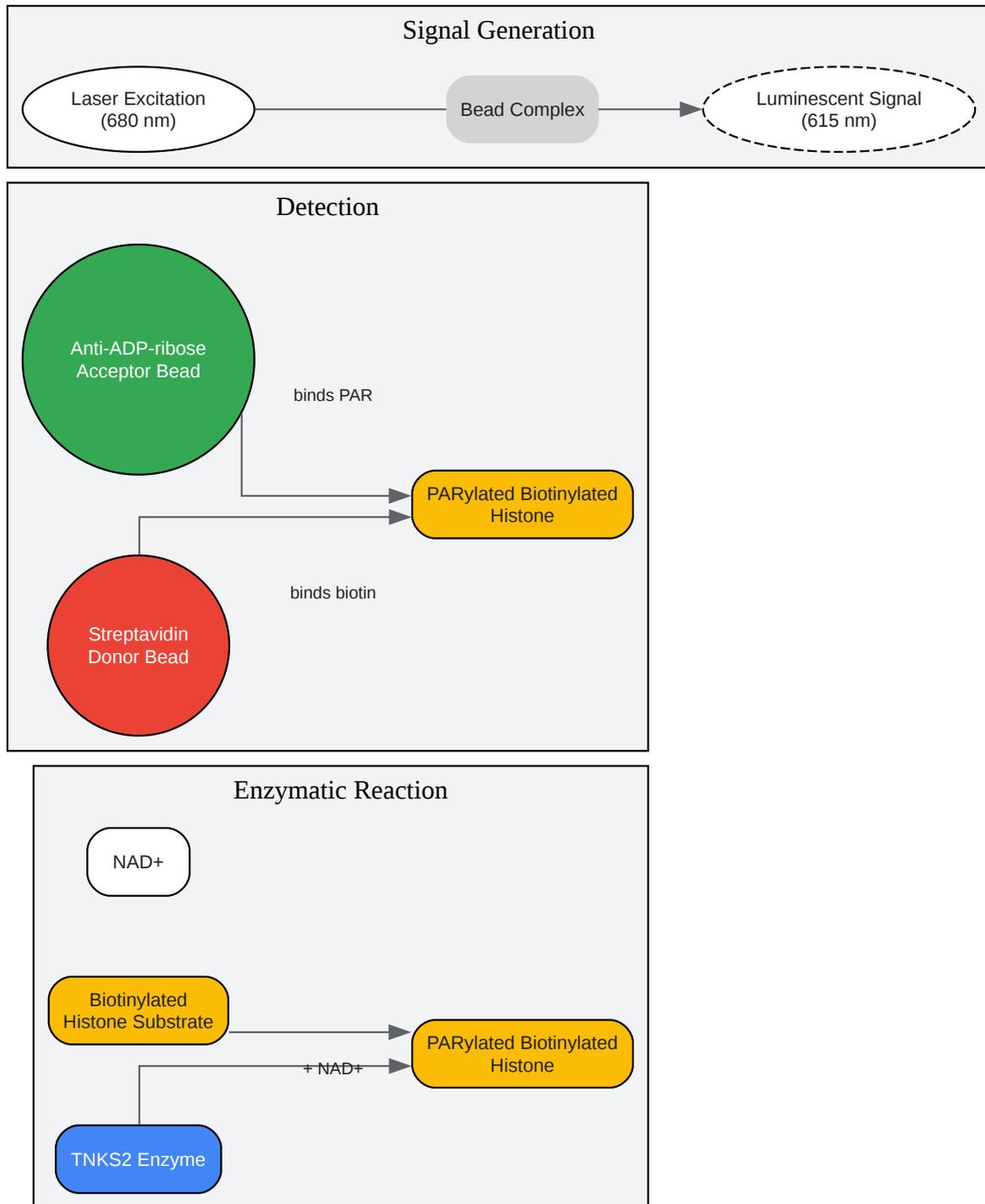
The TNKS2 homogenous AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) provides a sensitive and high-throughput method for measuring TNKS2 enzymatic activity and screening for potential inhibitors.[1] This no-wash, bead-based assay format offers significant advantages in terms of speed and simplicity compared to traditional ELISA methods.[4]

Assay Principle

The TNKS2 homogenous AlphaLISA assay is designed to detect the ADP-ribosylation of a biotinylated histone substrate by the TNKS2 enzyme. The assay principle is as follows:

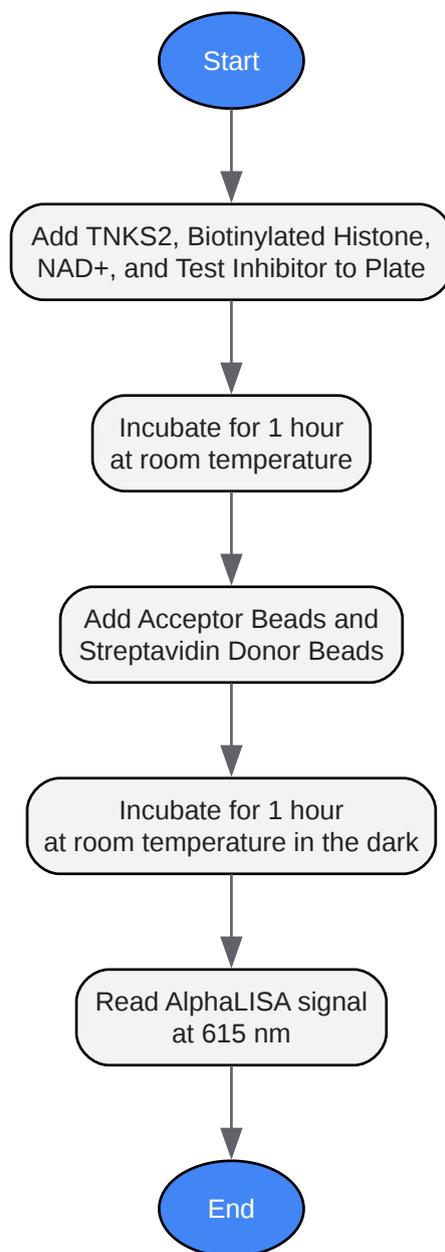
- **Enzymatic Reaction:** Recombinant TNKS2 enzyme, a biotinylated histone substrate, and NAD⁺ are incubated together. In this step, TNKS2 utilizes NAD⁺ to poly-ADP-ribosylate (PARylate) the histone substrate.
- **Detection:** AlphaLISA Acceptor beads conjugated to a specific antibody that recognizes the ADP-ribose chains, and Streptavidin-coated Donor beads are added to the reaction.
- **Signal Generation:** The Streptavidin-coated Donor beads bind to the biotinylated histone substrate. If the histone is PARylated by TNKS2, the anti-ADP-ribose antibody on the Acceptor beads will also bind. This brings the Donor and Acceptor beads into close proximity (within 200 nm).
- **Luminescence:** Upon laser excitation at 680 nm, the Donor beads release singlet oxygen molecules. If an Acceptor bead is in close proximity, the singlet oxygen triggers a cascade of energy transfer in the Acceptor bead, resulting in a luminescent signal at 615 nm. The intensity of this signal is directly proportional to the level of TNKS2 activity.^[4]

Visualization of the Assay Principle and Workflow



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Caption: Principle of the TNKS2 homogenous AlphaLISA assay.



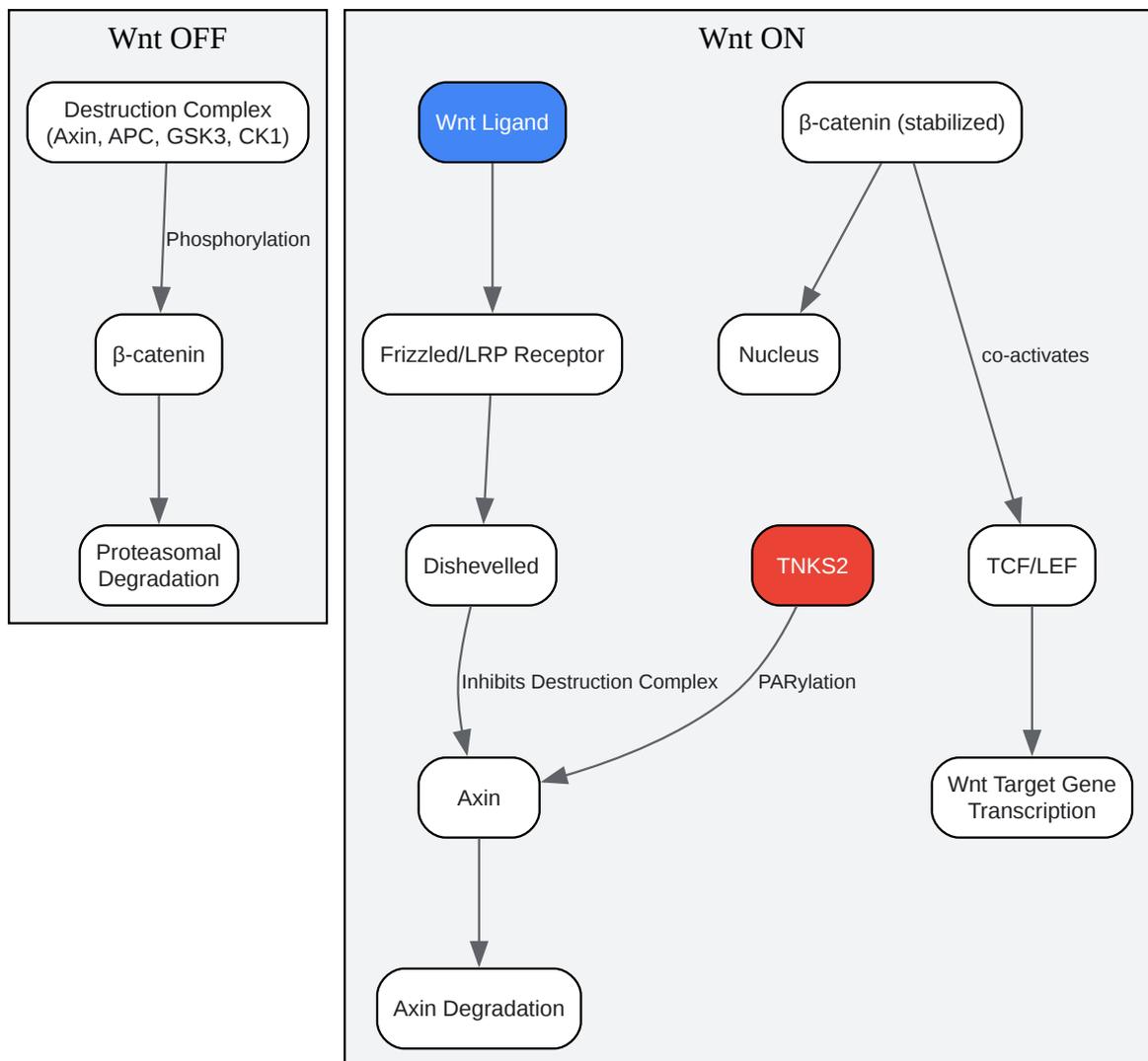
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Caption: Experimental workflow for the TNKS2 AlphaLISA assay.

TNKS2 in Wnt Signaling Pathway

TNKS2 is a positive regulator of the Wnt/ β -catenin signaling pathway. In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, GSK3, and CK1 phosphorylates β -catenin, targeting it for ubiquitination and subsequent proteasomal degradation. When Wnt ligands bind to their receptors, this destruction complex is inhibited. TNKS2 contributes to this

process by PARylating Axin, which leads to Axin's ubiquitination and degradation, further preventing the degradation of β -catenin. The stabilized β -catenin can then translocate to the nucleus and activate the transcription of Wnt target genes.



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Caption: Role of TNKS2 in the canonical Wnt signaling pathway.

Experimental Protocols

This protocol is based on the BPS Bioscience TNKS2 Homogenous Assay Kit and general AlphaLISA assay principles.[1] It is recommended to optimize the assay conditions for your specific experimental setup.

Materials and Reagents:

- TNKS2 Homogenous Assay Kit (e.g., BPS Bioscience, Cat. No. 78490), containing:
 - Recombinant TNKS2 Enzyme
 - Biotinylated Histone Substrate
 - ADP-Ribose Binding Reagent 1 (Anti-ADP-ribose antibody)
 - Assay Buffer
- AlphaLISA Acceptor Beads (PerkinElmer)
- Streptavidin-coated Donor Beads (PerkinElmer)
- White, opaque 384-well microplates (e.g., OptiPlate-384)
- Test inhibitor (e.g., XAV-939)
- DMSO (for inhibitor dilution)
- Microplate reader capable of AlphaLISA detection

Assay Procedure:

- Reagent Preparation:
 - Thaw all reagents on ice.
 - Prepare the 1x Assay Buffer by diluting the concentrated stock as per the manufacturer's instructions.

- Prepare the inhibitor stock solution in DMSO. Create a dilution series of the inhibitor in 1x Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.^[1]
- Enzymatic Reaction (Total Volume: 5 μ L):
 - To each well of a 384-well plate, add the following in the order listed:
 - 2.5 μ L of a 2x mixture of Biotinylated Histone Substrate and NAD⁺ in 1x Assay Buffer.
 - 0.5 μ L of the diluted test inhibitor or inhibitor buffer (for positive and negative controls).
 - 2 μ L of diluted TNKS2 enzyme in 1x Assay Buffer.
 - Positive Control: Contains all reagents except the inhibitor (substitute with inhibitor buffer).
 - "Blank" or Negative Control: Contains all reagents except the TNKS2 enzyme (substitute with 1x Assay Buffer).
 - Incubate the plate at room temperature for 1 hour.
- Detection (Total Volume: 10 μ L):
 - Prepare a 2x mixture of AlphaLISA Acceptor Beads and Streptavidin-coated Donor Beads in the appropriate AlphaLISA buffer. Note: Donor beads are light-sensitive and should be handled in subdued light.
 - Add 5 μ L of the bead mixture to each well.
 - Seal the plate and incubate at room temperature for 1 hour in the dark.
- Data Acquisition:
 - Read the plate on an AlphaLISA-compatible microplate reader with excitation at 680 nm and emission detection at 615 nm.

Data Presentation

The inhibitory activity of test compounds is typically determined by generating a dose-response curve and calculating the IC₅₀ value, which is the concentration of the inhibitor that reduces

the enzyme activity by 50%.

Table 1: Inhibitory Activity of XAV-939 against TNKS2

Compound	TNKS2 IC50 (nM)	Reference
XAV-939	4	
XAV-939	2	[5][6]

Note: IC50 values can vary depending on the specific assay conditions.

A representative dose-response curve for a TNKS2 inhibitor would show a decrease in the AlphaLISA signal with increasing inhibitor concentration. The data is typically plotted on a semi-log scale, and the IC50 is determined by non-linear regression analysis.

Troubleshooting and Assay Considerations

- **DMSO Tolerance:** The TNKS2 Homogenous Assay Kit is compatible with up to 1% final DMSO concentration.[1] Higher concentrations may inhibit the enzyme or interfere with the AlphaLISA signal.
- **Light Sensitivity:** AlphaLISA Donor beads are light-sensitive. All steps involving the Donor beads should be performed under subdued lighting.
- **Interfering Substances:** Avoid using green and blue dyes that absorb light in the AlphaScreen signal emission range (520-620 nm). Potent singlet oxygen quenchers such as sodium azide (NaN₃) and certain metal ions (Fe²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Ni²⁺) should also be avoided.[1]
- **Plate Choice:** Use white, opaque microplates for AlphaLISA assays to maximize the signal and minimize well-to-well crosstalk.
- **Assay Optimization:** For best results, it is recommended to perform a cross-titration of the enzyme and substrate to determine their optimal concentrations for your specific assay conditions.

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